Amythiamicin D

説明

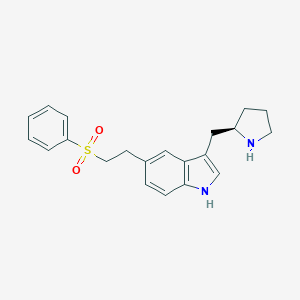

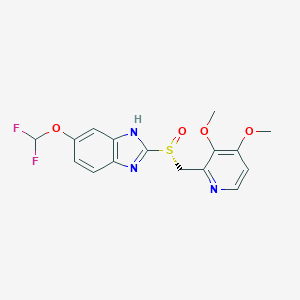

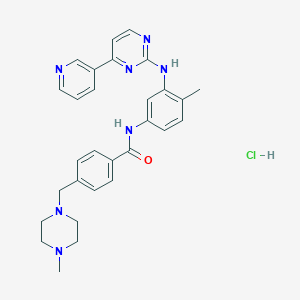

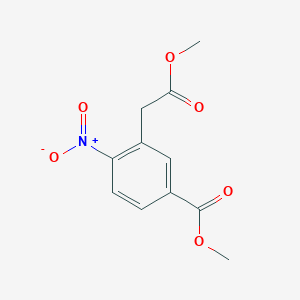

Amythiamicin D is a unique polythiazole-containing cyclic peptide antibiotic . It has been isolated from the fermentation broth of Amycolatopsis sp. MI48 1 -42F4 . It’s known for its antimicrobial properties .

Synthesis Analysis

The first total synthesis of the thiopeptide antibiotic Amythiamicin D has been described . The synthesis involved chemical degradations and NMR spectral analyses .Molecular Structure Analysis

The structure of Amythiamicin D was elucidated by chemical degradations and NMR spectral analyses . Acid hydrolysis of Amythiamicin D gave one mole of glycine and three new amino acids . A detailed NMR study of the thiopeptide Amythiamicin D established its solution conformation and the presence of a single intramolecular hydrogen bond involving NH13 and O28 .Chemical Reactions Analysis

Amythiamicin D was hydrolyzed with 6n HCl at 110°C for 16 hours in a sealed tube . One mole of glycine and three unknown amino acids were detected by amino acid autoanalysis . These were isolated as N-acetyl-O-methyl derivatives by HPLC .Physical And Chemical Properties Analysis

Amythiamicin D is colorless needles with a melting point greater than 300°C . Its molecular formula is C43H42N12O7S6 . The elemental analysis calculated for C43H42N12O7S6 is C 50.08, H 4.11, N 16.30, O 10.86, S 18.66 .科学的研究の応用

Solution Structure :

- Amythiamicin D's solution conformation, including a unique intramolecular hydrogen bond, was determined through detailed NMR studies. This research also provided the first evidence of self-association of thiopeptides in solution (Lewis et al., 2006).

Structural Elucidation :

- The structure of amythiamicin D was elucidated using chemical degradation and NMR spectral analyses. This study identified new amino acids in amythiamicin D and established their connectivities, contributing to a better understanding of its molecular structure (Shimanaka et al., 1994).

EF-Tu Inhibition and Antimicrobial Activity :

- Various analogues of amythiamicin D were synthesized and tested for their antimicrobial activity. This research highlighted the significance of specific substitutions at the thiazole ring in influencing its activity. Particularly, these modifications affected the compound's ability to inhibit the bacterial elongation factor EF-Tu, which is crucial in protein synthesis in bacteria (Gross et al., 2013).

Antibacterial Properties :

- Amythiamicins, including amythiamicin D, were isolated from Amycolatopsis sp. and shown to have significant inhibitory effects on the growth of Gram-positive bacteria, including multi-drug resistant strains. This highlights its potential as a therapeutic agent against resistant bacterial infections (Shimanaka et al., 1994).

Total Syntheses :

- The total syntheses of amythiamicin C and D were achieved using amide bond formation and cross-coupling reactions. This work is significant for the study of these compounds, as it provides a method for their laboratory production, facilitating further research and potential pharmaceutical applications (Ammer & Bach, 2010).

Mechanism of Action :

- A study focused on the mechanism of action of amythiamicins, particularly their interaction with bacterial elongation factor Tu, providing insights into their antimicrobial mechanism and potential targets for future anti-MRSA drugs (Shimanaka et al., 1995).

Safety And Hazards

特性

IUPAC Name |

methyl 2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N12O7S6/c1-17(2)30-41-51-26(15-67-41)39-48-23(12-64-39)33-20(8-9-21(46-33)38-52-27(16-65-38)43(61)62-7)37-49-25(14-63-37)35(59)47-22(10-28(56)44-6)40-55-32(19(5)68-40)36(60)54-31(18(3)4)42-50-24(13-66-42)34(58)45-11-29(57)53-30/h8-9,12-18,22,30-31H,10-11H2,1-7H3,(H,44,56)(H,45,58)(H,47,59)(H,53,57)(H,54,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKXFMGPQFBJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N12O7S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amythiamicin D | |

CAS RN |

156620-46-1 | |

| Record name | Amythiamicin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156620461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)